molecular formula C6H13ClFN B15061534 cis-3-Fluorocyclohexan-1-amine hydrochloride

cis-3-Fluorocyclohexan-1-amine hydrochloride

Cat. No.: B15061534
M. Wt: 153.62 g/mol
InChI Key: QKCMJPLQBZUZRS-RIHPBJNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-3-Fluorocyclohexan-1-amine hydrochloride: is a chemical compound with the molecular formula C6H13ClFN. It is a fluorinated amine derivative of cyclohexane, where the fluorine atom is positioned at the third carbon in the cis configuration. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-3-Fluorocyclohexan-1-amine hydrochloride typically involves the fluorination of cyclohexanone followed by reductive amination. The process can be summarized as follows:

    Fluorination: Cyclohexanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the third carbon position.

    Reductive Amination: The fluorinated cyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to form the amine.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: : Cis-3-Fluorocyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cis-3-Fluorocyclohexan-1-amine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of fluorinated compounds’ effects on biological systems.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-3-Fluorocyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Trans-3-Fluorocyclohexan-1-amine hydrochloride: Differing in the configuration of the fluorine atom.

    3-Chlorocyclohexan-1-amine hydrochloride: Substitution of fluorine with chlorine.

    3-Bromocyclohexan-1-amine hydrochloride: Substitution of fluorine with bromine.

Uniqueness: : Cis-3-Fluorocyclohexan-1-amine hydrochloride is unique due to its specific cis configuration, which influences its chemical reactivity and biological activity. The presence of the fluorine atom also imparts distinct properties, such as increased stability and lipophilicity, compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C6H13ClFN

Molecular Weight

153.62 g/mol

IUPAC Name

(1R,3S)-3-fluorocyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C6H12FN.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,8H2;1H/t5-,6+;/m0./s1

InChI Key

QKCMJPLQBZUZRS-RIHPBJNCSA-N

Isomeric SMILES

C1C[C@H](C[C@H](C1)F)N.Cl

Canonical SMILES

C1CC(CC(C1)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.